4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Catalog No.
S794363
CAS No.
58743-77-4
M.F
C14H11NO
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

CAS Number

58743-77-4

Product Name

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

IUPAC Name

4-(4-methoxyphenyl)benzonitrile

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,1H3

InChI Key

RINYLKSNGRLNCU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C₁₄H₁₁NO. It features a biphenyl structure with a methoxy group and a carbonitrile functional group at the para position. This compound is characterized by its white solid form and has been studied for its potential applications in various fields, including pharmaceuticals and materials science. Its melting point is reported to be around 100-101 °C .

Typical of nitriles and aromatic compounds. Notably, it can undergo:

  • Nucleophilic substitutions: The carbonitrile group can react with nucleophiles, leading to the formation of amides or other derivatives.
  • Reduction reactions: The nitrile group can be reduced to amine or aldehyde derivatives under appropriate conditions.
  • Suzuki coupling reactions: This compound can be employed as a coupling partner in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis .

Research indicates that 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile exhibits biological activity that may include:

  • Antimicrobial properties: Some studies have suggested that compounds similar to 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile possess antimicrobial effects against various pathogens.
  • Inhibition of cytochrome P450 enzymes: This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis .

Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile can be achieved through various methods, including:

  • Nitration followed by reduction: Starting from 4-methoxybiphenyl, nitration can introduce a nitro group, which can then be reduced to yield the carbonitrile.
  • Direct substitution reactions: Using appropriate reagents, the methoxy group can be retained while introducing the carbonitrile functionality through nucleophilic substitution methods.

These synthetic routes often involve careful control of reaction conditions to optimize yield and purity .

The applications of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile span several domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Materials science: Its unique structural properties make it suitable for use in organic electronics and as a building block in polymer chemistry.
  • Agricultural chemicals: Similar compounds have been explored for use as agrochemicals due to their potential herbicidal or fungicidal properties .

Interaction studies involving 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile have focused on its pharmacokinetic properties and interactions with biological targets. Key findings include:

  • Absorption and distribution: The compound shows high gastrointestinal absorption and moderate solubility, indicating potential bioavailability for therapeutic applications.
  • Enzyme interactions: It has been shown to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which could affect drug metabolism when co-administered with other pharmaceuticals .

Several compounds share structural similarities with 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-MethoxybiphenylMethoxy group on biphenylSimpler structure; lacks carbonitrile functionality
4-Nitro-[1,1'-biphenyl]-4-carbonitrileNitro group instead of methoxyDifferent electronic properties due to nitro group
4-MethoxyphenylacetonitrileAcetonitrile instead of biphenylDifferent reactivity profile due to acetonitrile
4-AminobenzonitrileAmino group instead of methoxyExhibits different biological activities

The presence of the methoxy and carbonitrile groups in 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile contributes to its distinct reactivity and biological profile compared to these similar compounds .

Biphenyl derivatives have been integral to organic chemistry since their first synthesis in the 1860s, with early methods involving coal tar distillation and oxidative dehydrogenation of benzene. The 20th century saw advancements in coupling reactions such as the Ullmann and Suzuki-Miyaura methods, enabling precise functionalization of biphenyl scaffolds. These developments laid the foundation for synthesizing complex derivatives, including 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, which incorporates polar cyano and methoxy substituents to modulate electronic and steric properties.

Key Milestones in Biphenyl ChemistryImpact on Derivative Synthesis
1920s: Industrial production of biphenylEnabled bulk synthesis of intermediates
1970s: Suzuki-Miyaura coupling discoveryFacilitated precise cross-coupling reactions
2000s: Focus on fluorinated biphenylsEnhanced stability for pharmaceuticals

Significance of 4'-Methoxy-[1,1'-Biphenyl]-4-Carbonitrile in Chemical Research

This compound serves as a critical intermediate in liquid crystal technology and optoelectronic materials. Its nematic phase behavior, studied in 1OCB (4-methoxy-4'-cyanobiphenyl), demonstrates high dielectric anisotropy, essential for liquid crystal displays. Structurally, the cyano group enhances dipole-dipole interactions, while the methoxy group stabilizes molecular packing in crystalline phases.

Molecular Framework Overview and Research Importance

The molecule consists of a biphenyl core with a cyano group at the para position of one phenyl ring and a methoxy group at the para position of the other. This configuration induces axial chirality, critical for applications in asymmetric catalysis and chiral recognition. The dihedral angle between the phenyl rings (~38–40°) balances steric hindrance and π-conjugation, influencing solid-state packing and electronic properties.

Molecular Framework and Structural Characteristics

Structural Features and Axial Chirality

The biphenyl core adopts a twisted conformation to minimize steric repulsion between substituents. Single-crystal X-ray diffraction studies reveal a dihedral angle of 38.14° between the phenyl rings in analogous compounds, with the cyano and methoxy groups positioned anti-periplanar for optimal dipole alignment. This geometry enables π-π stacking interactions in the crystalline state, as observed in Hirshfeld surface analyses.

Structural ParametersValues
Molecular formulaC₁₄H₁₁NO
Molecular weight209.24 g/mol
Dihedral angle (phenyl rings)38.14° (analogous compounds)
Crystal systemMonoclinic (P2₁/c)

Electronic and Thermal Properties

The cyano group introduces strong electron-withdrawing effects, polarizing the biphenyl core. This polarity is critical for dielectric applications, as demonstrated in 1OCB’s nematic phase stability up to 35°C. Differential scanning calorimetry (DSC) data for similar compounds show phase transitions at ~74–75°C, indicating thermotropic behavior suitable for liquid crystal devices.

PropertyValue
Melting point101.5–102.5°C
Boiling point (predicted)368.8°C
Dielectric anisotropy (Δε)High (nematic phase)

Synthetic Methodologies and Applications

Synthetic Routes and Functionalization

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

  • Suzuki-Miyaura Coupling: Reaction of 4-bromobenzonitrile with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis.
  • Alternative Approaches: Cyanation of brominated intermediates using copper(I) cyanide or nucleophilic substitution.
StepReagents/Conditions
Cross-coupling precursor formation4-Bromobenzonitrile, Pd catalyst, base
Boronic acid preparation4-Methoxyphenylboronic acid, THF

Applications in Materials Science

The compound’s liquid crystalline behavior is leveraged in:

  • Nematic Phase Displays: High birefringence enables fast-switching TN (Twisted Nematic) modes in LCDs.
  • Optoelectronic Devices: Polar substituents enhance charge transport in organic semiconductors.
  • Chiral Recognition: Axial chirality facilitates asymmetric catalysis when functionalized with chiral auxiliaries.

XLogP3

3.2

Other CAS

58743-77-4

Wikipedia

4'-Methoxybiphenyl-4-carbonitrile

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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